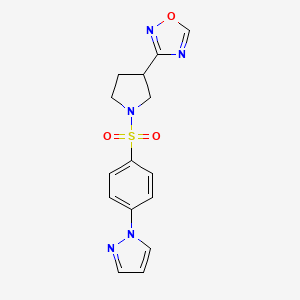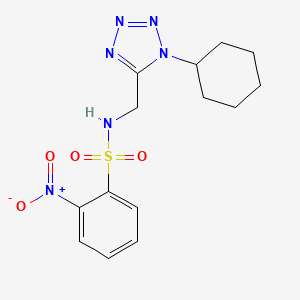![molecular formula C18H18FN5O B2785265 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline CAS No. 2380168-15-8](/img/structure/B2785265.png)
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as FPQ or 2-FPQ and is a quinoxaline derivative. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in
Mecanismo De Acción
The exact mechanism of action of 2-FPQ is not fully understood. However, it is believed to inhibit certain enzymes, including dihydrofolate reductase and thymidylate synthase. These enzymes are involved in DNA synthesis, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
2-FPQ has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-FPQ is its potential as a drug development candidate. Its inhibitory effects on enzymes make it a potential candidate for the development of anti-cancer drugs. However, one limitation of using 2-FPQ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving 2-FPQ. One potential area of study is its use as a drug development candidate for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.
In conclusion, 2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline is a chemical compound that has potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in drug development and other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-FPQ involves the reaction of 5-fluoropyrimidine-2-carbaldehyde with 1-(2-hydroxyethyl)piperidine-4-carboxylic acid followed by the reaction of the resulting intermediate with 3-methylquinoxalin-2-amine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-FPQ has been studied extensively for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. Additionally, it has been shown to have anti-tumor properties, making it a potential candidate for cancer research.
Propiedades
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-12-17(23-16-5-3-2-4-15(16)22-12)24-8-6-14(7-9-24)25-18-20-10-13(19)11-21-18/h2-5,10-11,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNDAIUGCWSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2785186.png)
![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)
![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2785188.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2785194.png)
![1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2785195.png)
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)